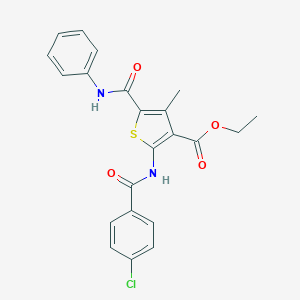
ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an anilinocarbonyl group, a chlorobenzoyl group, and a thiophene ring, making it a molecule of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Anilinocarbonyl Group: This step involves the reaction of the thiophene derivative with aniline in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilinocarbonyl group.
Addition of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through a nucleophilic substitution reaction, where the thiophene derivative reacts with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: New thiophene derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-(4-CHLOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate: Lacks the anilinocarbonyl group, which may result in different biological activities and chemical reactivity.
Methyl 5-(anilinocarbonyl)-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 5-(anilinocarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: Contains a bromobenzoyl group instead of a chlorobenzoyl group, which may influence its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s overall properties and applications.
Eigenschaften
Molekularformel |
C22H19ClN2O4S |
|---|---|
Molekulargewicht |
442.9g/mol |
IUPAC-Name |
ethyl 2-[(4-chlorobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-16-7-5-4-6-8-16)30-21(17)25-19(26)14-9-11-15(23)12-10-14/h4-12H,3H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
FEYRHYJFZMJEIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B393973.png)
![2-[2-(allyloxy)-3,5-dibromobenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393976.png)
![2-[(E)-N-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ium-4-ylmethyl)triazole-4-carbonyl]amino]-C-methylcarbonimidoyl]phenolate](/img/structure/B393977.png)

![N-(9H-fluoren-2-yl)-3-[4-(5-pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B393981.png)
![1-[3'-(3-CHLOROPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B393984.png)
![2-(4-{2,4-bisnitrophenoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393986.png)
![ethyl 2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393988.png)
![ethyl 2-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393989.png)
![ethyl 2-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393990.png)
![9-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B393991.png)
![Ethyl [5-bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetate](/img/structure/B393993.png)
![ethyl 2-(4-{2,4-bisnitrophenoxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393994.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393996.png)
